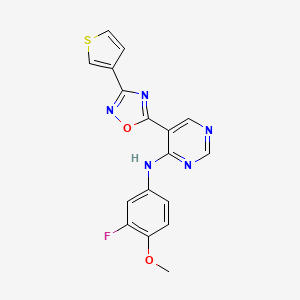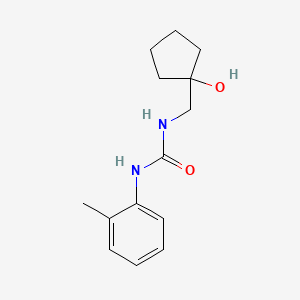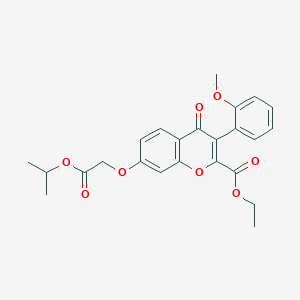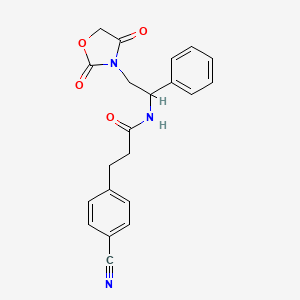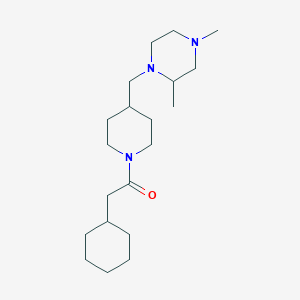![molecular formula C17H17BrN2O2S B2547616 5-Bromo-3-isopropyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1620574-97-1](/img/structure/B2547616.png)
5-Bromo-3-isopropyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of brominated pyridine derivatives is often achieved through carbon-carbon coupling reactions, as demonstrated in the synthesis of 3-bromo-5-(2,5-difluorophenyl)pyridine and 3,5-bis(naphthalen-1-yl)pyridine . Another approach involves the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes, followed by alkylation reactions, as seen in the synthesis of novel 6-bromo-imidazo[4,5-b]pyridine derivatives . These methods could potentially be adapted for the synthesis of "5-Bromo-3-isopropyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of synthesized compounds are often confirmed using spectroscopic techniques such as NMR and X-ray crystallography . Density functional theory (DFT) calculations are used to optimize the geometric structure and to predict various properties of the molecules, which are then compared with experimental data to validate the theoretical models .
Chemical Reactions Analysis
The reactivity of brominated pyridine derivatives can be studied through various spectroscopic methods and computational analyses. For instance, the mapping of molecular electrostatic potential (MEP) over the stabilized geometries of the compounds can indicate their chemical reactivity . The bioactivity of such compounds is also experimentally confirmed by their zones of inhibition against bacteria and fungus .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives, such as their nonlinear optical properties, are computed using DFT, which can be greater than the value of urea due to the conjugation effect . The spectroscopic characterization, including FT-IR and NMR, provides insights into the vibrational frequencies and chemical shift values . The non-linear optical (NLO) properties and the HOMO-LUMO energies are examined using time-dependent DFT (TD-DFT) methods .
Applications De Recherche Scientifique
Synthesis and Application in Marine Alkaloid Variolin B
The compound 5-Bromo-3-isopropyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine, related to the pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine system, has been utilized in the synthesis of marine alkaloid Variolin B and its derivative, Deoxyvariolin B. In a notable study, the reaction of protected 3-bromo-2-(bromomethyl)-4-methoxypyrrolo[2,3-b]pyridine with tosylmethyl isocyanide (TosMIC) yielded a pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine derivative. This compound underwent a series of transformations, including installation of the pyrimidine moiety, hydrolysis, and decarboxylation, leading to an advanced intermediate crucial for the total synthesis of Variolin B. Furthermore, this synthetic pathway enabled the formal synthesis of Deoxyvariolin B, highlighting the compound's significance in synthesizing complex marine alkaloids through palladium-mediated functionalization techniques (Baeza et al., 2010).
Novel Heterocyclization Method for Marine Alkaloids
Another critical application involves a novel heterocyclization method for synthesizing the core of marine alkaloids, particularly the variolin family. The process involves the reaction of 3-bromo-2-(bromomethyl)pyrrolo[2,3-b]pyridine with TosMIC under phase-transfer conditions. This method has been extended to synthesize a series of new methoxycarbonyl azolopyrimidines, thereby offering an alternative approach to the total synthesis of variolin B by enabling the efficient assembly of the heterocyclic core of these alkaloids through hydrolysis and decarboxylation (Mendiola et al., 2004).
Development of Hyperbranched Polyelectrolytes
The synthesis of hyperbranched polyelectrolytes represents another innovative application. Utilizing monomers derived from similar brominated pyrrolo[2,3-b]pyridine compounds, researchers have developed new polyelectrolytes through the poly(N-alkylation) of these monomers. This advancement in polymer chemistry illustrates the diverse applicational scope of brominated pyrrolopyridine compounds in materials science, underlining their potential in creating novel polymeric materials with specific electronic and structural properties (Monmoton et al., 2008).
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-1-(4-methylphenyl)sulfonyl-3-propan-2-ylpyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2S/c1-11(2)16-10-20(17-15(16)8-13(18)9-19-17)23(21,22)14-6-4-12(3)5-7-14/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQSSXNRJJXIDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Br)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

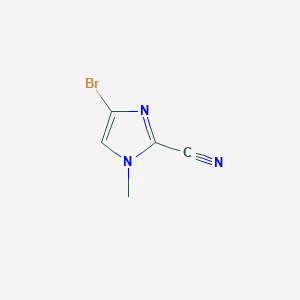
![8-[(dibenzylamino)methyl]-3-methyl-7-(2-morpholin-4-ylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![6-(Morpholin-4-yl)-3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2547537.png)
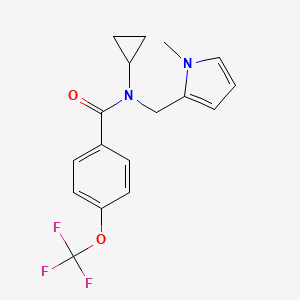
![8-Thia-2-azaspiro[4.5]decan-3-ylmethanol;hydrochloride](/img/structure/B2547541.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2547542.png)

![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2547547.png)
![1-(2,5-dimethoxyphenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2547549.png)
